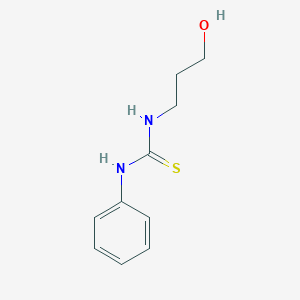

1-(3-Hydroxypropyl)-3-phenylthiourea

Vue d'ensemble

Description

The compound “1-(3-Hydroxypropyl)-3-phenylthiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “1-(3-Hydroxypropyl)-3-phenylthiourea” were not found, thioureas are typically synthesized by the reaction of amines with an isothiocyanate . Related compounds, such as 1,3-propanediol, can be produced from the selective hydrogenolysis of glycerol .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. Unfortunately, specific structural data for “1-(3-Hydroxypropyl)-3-phenylthiourea” was not available .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, and reactivity are determined by the molecular structure of the compound. For “1-(3-Hydroxypropyl)-3-phenylthiourea”, specific physical and chemical properties were not found .Applications De Recherche Scientifique

Enzyme Inhibition and Antioxidant Activity

Phenylthiourea derivatives, including compounds similar to 1-(3-Hydroxypropyl)-3-phenylthiourea, have shown significant inhibitory action against various enzymes such as acetylcholinesterase, α-glycosidase, and human carbonic anhydrase isoforms. These compounds have Ki values in the nanomolar range, indicating strong inhibition potential. Additionally, they demonstrate notable antioxidant activities through various in vitro assays (Maharramova et al., 2018).

Inhibitor of Enzymatic Oxidation

Phenylthiourea, a related compound, is a known inhibitor of phenoloxidase, an enzyme catalyzing the oxidation of phenols. It acts as a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase, with an inhibition constant estimated at around 0.21 µM (Ryazanova et al., 2012).

Inhibitors of Tyrosinase and Melanin Formation

N-hydroxy-N'-phenylthiourea analogues, closely related to 1-(3-Hydroxypropyl)-3-phenylthiourea, have been evaluated as inhibitors of tyrosinase and melanin formation. One such compound showed substantial potency in reducing pigment synthesis by 78% in cell culture, suggesting its potential application in treating skin hyperpigmentation (Criton & Le Mellay-Hamon, 2008).

Structural and Electronic Characterization

1-Benzyl-3-furoyl-1-phenylthiourea, another derivative, has been structurally characterized using various spectroscopic methods. This research provides insights into the molecular stability, intermolecular interactions, and potential for non-linear optical behavior of such compounds (Lestard et al., 2015).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have shown anti-cholinesterase activity and potential as sensing probes for mercury detection. They exhibit moderate sensitivity and enzyme inhibition, indicating their versatility in both biological and environmental applications (Rahman et al., 2021).

Corrosion Inhibition for Carbon Steel

Phenylthiourea derivatives act as mixed-type inhibitors for the corrosion of carbon steel in acidic solutions. Their efficiency increases with concentration and is corroborated by electrochemical and quantum chemical methods (Fouda & Hussein, 2012).

Chemodosimeter for MeHg+ and Hg2+ Ions

1-(2-Aminoethyl)-3-phenylthiourea based chemodosimeters have been synthesized for the selective and sensitive detection of methylmercury and mercury ions. These compounds exhibit low cytotoxicity and high membrane permeability, making them suitable for intracellular detection and imaging of these ions (Deng et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQXYNRNGJOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)-3-phenylthiourea | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)

![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2843437.png)

![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2843448.png)